![molecular formula C18H24N4O4S B2440427 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 2320898-42-6](/img/structure/B2440427.png)
4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
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Description
4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications
- Synthesis of dimethyl sulfomycinamate through a 13-step process, involving Bohlmann-Rahtz heteroannulation, showcasing the complexity of synthesizing molecules with isoxazole structures (Bagley et al., 2003).
- One-pot multistep synthesis of dimethyl sulfomycinamate, highlighting efficient synthetic routes for complex molecules (Bagley et al., 2005).
Biological Activity and Molecular Interactions
Research into the biological activity and molecular interactions of compounds similar to 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole reveals their potential in addressing various biological targets and diseases. Studies on related molecules have shown antimicrobial activity, enzyme inhibition, and the ability to interact with biological receptors, suggesting that such compounds could be valuable in medicinal chemistry and drug discovery.
- Exploration of Schiff base derivatives derived from Sulphamerazine for their potent antibacterial and antifungal activities, along with molecular modeling studies to understand their interactions with biological targets (Othman et al., 2019).
- Investigation of pyrazolopyridine derivatives for their antioxidant properties, indicating the potential of such compounds in combating oxidative stress-related diseases (Gouda, 2012).
Antitubercular and Antileishmanial Potential
The antitubercular and antileishmanial activities of related compounds, such as 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles, have been evaluated, suggesting the potential use of similar molecules in treating infectious diseases. These studies provide a foundation for further exploration of this compound and related compounds in the context of infectious disease research.
- Repositioning of antitubercular compounds for neglected tropical diseases, demonstrating the versatility of such molecules in drug development for various infectious diseases (Thompson et al., 2016).
properties
IUPAC Name |
4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-12-18(13(2)26-21-12)27(23,24)22-7-5-14(6-8-22)10-25-17-9-16(15-3-4-15)19-11-20-17/h9,11,14-15H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWXNOUVIYFJSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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